Cas no 933740-15-9 (5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL15870043
- EN300-25398954
- Z3242286691
- 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- 933740-15-9
-
- MDL: MFCD24848585
- Inchi: 1S/C10H12N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
- InChI Key: MSUZZJQYHXLMBQ-UHFFFAOYSA-N
- SMILES: O=C1CNC(C)C2C=CC=CC=2N1
Computed Properties
- Exact Mass: 176.094963011g/mol
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 41.1Ų
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25398954-0.05g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 0.05g |
$315.0 | 2024-06-19 | |
| Enamine | EN300-25398954-0.1g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 0.1g |
$470.0 | 2024-06-19 | |
| Enamine | EN300-25398954-0.25g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 0.25g |
$672.0 | 2024-06-19 | |
| Enamine | EN300-25398954-0.5g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 0.5g |
$1058.0 | 2024-06-19 | |
| Enamine | EN300-25398954-1.0g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
| Enamine | EN300-25398954-2.5g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 2.5g |
$2660.0 | 2024-06-19 | |
| Enamine | EN300-25398954-5.0g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
| Enamine | EN300-25398954-10.0g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
| Enamine | EN300-25398954-1g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 1g |
$1357.0 | 2023-09-14 | |
| Enamine | EN300-25398954-5g |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
933740-15-9 | 95% | 5g |
$3935.0 | 2023-09-14 |
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Comprehensive Overview of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9)
The compound 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9) is a structurally unique benzodiazepine derivative that has garnered significant attention in pharmaceutical and chemical research. With its distinct molecular framework, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "benzodiazepine derivatives", "pharmaceutical intermediates", and "CAS 933740-15-9 applications", reflecting its relevance in drug discovery and development.
One of the key features of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is its potential role in modulating central nervous system (CNS) activity. While not a therapeutic agent itself, its structural similarity to other benzodiazepines makes it a subject of interest for studying receptor interactions. Searches for "CNS drug intermediates" and "benzodiazepine analogs" often highlight the compound's utility in preclinical research. Its stability and synthetic accessibility further contribute to its popularity among chemists.
In recent years, the demand for specialized intermediates like CAS No. 933740-15-9 has surged, driven by advancements in personalized medicine and targeted therapies. Online queries such as "buy 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one" and "suppliers of benzodiazepine intermediates" underscore its commercial importance. The compound's purity and scalability are critical factors for manufacturers, aligning with the growing emphasis on high-quality raw materials in the pharmaceutical industry.
From a synthetic chemistry perspective, 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one offers versatility in functionalization. Its core structure allows for modifications at multiple positions, enabling the creation of diverse analogs. This adaptability resonates with researchers exploring "structure-activity relationships (SAR)" and "lead optimization" in drug design. The compound's compatibility with modern synthetic techniques, such as microwave-assisted reactions and flow chemistry, further enhances its appeal.
Environmental and regulatory considerations also play a role in the compound's application. With increasing scrutiny on sustainable chemistry, searches for "green synthesis of benzodiazepines" and "eco-friendly pharmaceutical intermediates" have risen. CAS No. 933740-15-9 can be synthesized using methods that minimize waste and energy consumption, aligning with global trends toward greener manufacturing practices.
In summary, 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 933740-15-9) represents a pivotal building block in modern medicinal chemistry. Its structural uniqueness, synthetic flexibility, and relevance to CNS research make it a compound of enduring interest. As the pharmaceutical landscape evolves, this intermediate will likely remain a focal point for innovation and discovery.
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